molecular formula C11H13ClO2S B13637882 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one

1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one

Cat. No.: B13637882
M. Wt: 244.74 g/mol
InChI Key: DIHMHDCLVJHXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of a chlorophenyl group and a methoxyethylthio group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-methoxyethanethiol as the primary starting materials.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts and Reagents: A base, such as potassium carbonate, is added to facilitate the reaction. The mixture is then stirred at room temperature for several hours.

    Product Isolation: The product is isolated by filtration and purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to:

    Bind to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Alter Cellular Processes: The compound can influence cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of a methoxyethylthio group, leading to differences in its chemical properties and reactivity.

    1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one: The presence of an ethylthio group results in variations in its physical and chemical characteristics compared to the methoxyethylthio derivative.

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(2-methoxyethylsulfanyl)ethanone

InChI

InChI=1S/C11H13ClO2S/c1-14-6-7-15-8-11(13)9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3

InChI Key

DIHMHDCLVJHXFU-UHFFFAOYSA-N

Canonical SMILES

COCCSCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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